molecular formula C11H12N8O5 B13790498 Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate CAS No. 80761-64-4

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate

Cat. No.: B13790498
CAS No.: 80761-64-4
M. Wt: 336.26 g/mol
InChI Key: ZDBADGCAUVMTNB-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyrimido-triazinyl group attached to an isonicotinic acid moiety. The presence of the dihydrate form indicates that the compound crystallizes with two molecules of water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate typically involves multi-step organic reactions. The starting materials often include isonicotinic acid and various hydrazine derivatives. The reaction conditions may involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce hydrazine-based compounds.

Scientific Research Applications

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Isonicotinic acid hydrazide
  • Pyrimido-triazine derivatives
  • Hydrazine-based compounds

Uniqueness

Isonicotinic acid, 2-(6,8-dioxo-5,6,7,8-tetrahydropyrimido(4,5-e)-as-triazin-3-yl)hydrazide, dihydrate is unique due to its specific chemical structure, which combines the properties of isonicotinic acid and pyrimido-triazine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

80761-64-4

Molecular Formula

C11H12N8O5

Molecular Weight

336.26 g/mol

IUPAC Name

N'-(6,8-dioxopyrimido[4,5-e][1,2,4]triazin-2-yl)pyridine-4-carbohydrazide;dihydrate

InChI

InChI=1S/C11H8N8O3.2H2O/c20-9(6-1-3-12-4-2-6)16-18-19-5-13-8-7(17-19)10(21)15-11(22)14-8;;/h1-5,18H,(H,16,20)(H,15,21,22);2*1H2

InChI Key

ZDBADGCAUVMTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NNN2C=NC3=NC(=O)NC(=O)C3=N2.O.O

Origin of Product

United States

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